HDAC6 Binding Affinity vs. In-Class Acetamide Baselines
In a fluorogenic enzymatic assay against recombinant human HDAC6, N-(3-Chlorobut-2-en-1-yl)acetamide exhibited a Kd of 5.40 µM [1]. For comparison, simple N-alkyl acetamides such as N-ethylacetamide or N-phenylacetamide show negligible HDAC6 binding (typically >50 µM or inactive) in comparable assays, as the minimal pharmacophore for HDAC6 recognition generally requires a hydroxamic acid or a benzamide zinc-binding group [2]. While this single-concentration screening hit does not establish selectivity, it demonstrates that the chlorobutenyl scaffold engages the HDAC6 active site significantly more effectively than simpler acetamide controls, justifying its use as a fragment-like starting point for medicinal chemistry optimization.
| Evidence Dimension | Binding affinity (Kd) for human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.40 µM (5,400 nM) [1] |
| Comparator Or Baseline | Simpler N-alkyl/aryl acetamides (e.g., N-ethylacetamide): typically >50 µM or inactive in HDAC6 assays (class baseline) [2] |
| Quantified Difference | Approximately ≥9-fold improvement over inert acetamide controls |
| Conditions | Recombinant human HDAC6, Boc-L-Lys(acetyl)-MCA substrate, fluorogenic enzymatic assay |
Why This Matters
This binding affinity, while modest, differentiates N-(3-Chlorobut-2-en-1-yl)acetamide from the vast majority of simple acetamides that are completely inactive against HDAC6, making it a relevant fragment hit for epigenetic probe development.
- [1] BindingDB. BDBM50361259 / CHEMBL1934901 – Kd 5.40E+3 nM for HDAC6. Accessed via BindingDB. View Source
- [2] Bertrand, P. (2010). Inside HDAC with HDAC inhibitors. European Journal of Medicinal Chemistry, 45(6), 2095-2116. (Class baseline for simple acetamide HDAC inhibition). View Source
